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Compound of Interest

Compound Name: N-(2-nitrophenyl)pyridin-4-amine

Cat. No.: B107022 Get Quote

Disclaimer: This document provides a comprehensive overview of the potential therapeutic

targets of N-(2-nitrophenyl)pyridin-4-amine based on the biological activities of structurally

similar compounds. As of the latest literature review, no direct experimental data for N-(2-
nitrophenyl)pyridin-4-amine was publicly available. The information presented herein is

intended to guide research and drug development efforts by extrapolating from the known

activities of analogous chemical structures.

Introduction
The N-phenylpyridinamine scaffold is a "privileged structure" in medicinal chemistry, forming

the core of numerous biologically active compounds. The introduction of a nitrophenyl group

can significantly influence the pharmacological properties of these molecules. This guide

focuses on the potential therapeutic applications of N-(2-nitrophenyl)pyridin-4-amine by

examining the established biological activities of its close analogs. The primary therapeutic

area of interest for this class of compounds is oncology, with secondary potential in

antimicrobial and antioxidant applications.

Potential Therapeutic Targets in Oncology
Based on the activity of related nitrophenyl-substituted pyridinamine derivatives, a primary

therapeutic application for N-(2-nitrophenyl)pyridin-4-amine is likely in the field of oncology,

specifically through the inhibition of key protein kinases involved in cancer cell proliferation and

survival.
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Kinase Inhibition
Structurally related compounds, such as N-(4-nitrophenyl)pyridin-2-amine derivatives, have

demonstrated potent inhibitory activity against several key kinases.[1] This suggests that N-(2-
nitrophenyl)pyridin-4-amine may also function as a kinase inhibitor. The primary potential

kinase targets include:

Aurora Kinases: These are serine/threonine kinases that play a crucial role in the regulation

of mitosis and cell division. Their overexpression is common in many human cancers,

making them attractive targets for cancer therapy.

Cyclin-Dependent Kinases (CDKs): CDKs are essential for the regulation of the cell cycle.

Dysregulation of CDK activity is a hallmark of cancer, and CDK inhibitors have emerged as a

promising class of anticancer drugs.

Janus Kinase 2 (JAK2): JAK2 is a non-receptor tyrosine kinase that plays a critical role in

cytokine signaling pathways that are involved in cell growth, proliferation, and survival.

Aberrant JAK2 signaling is implicated in various hematological malignancies.

The general mechanism of action for these kinase inhibitors involves binding to the ATP-

binding pocket of the kinase, preventing the transfer of a phosphate group to substrate proteins

and thereby blocking downstream signaling pathways that promote cell proliferation and

survival.[1]

The following table summarizes the inhibitory activities of representative N-phenylpyridinamine

analogs against various kinases. It is important to note that the position of the nitro group and

the substitution pattern on the pyridine ring can significantly impact potency and selectivity.
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Compound/An
alog

Target Kinase IC50 (nM) Cell Line Reference

N-(pyridin-3-

yl)pyrimidin-4-

amine analog 7l

CDK2/cyclin A2 64.42 - [2]

Palbociclib (for

comparison)
CDK4/6 -

MV4-11, HT-29,

MCF-7, HeLa
[2]

AZD5438 (for

comparison)
CDK2 -

MV4-11, HT-29,

MCF-7, HeLa
[2]

Note: Specific IC50 values for N-(nitrophenyl)pyridinamine derivatives against Aurora kinases

and JAK2 were not available in the reviewed literature, but their activity is noted.[1]

Signaling Pathway
The inhibition of kinases such as CDKs and Aurora kinases by a potential inhibitor like N-(2-
nitrophenyl)pyridin-4-amine would primarily impact the cell cycle signaling pathway, leading

to cell cycle arrest and apoptosis.
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Caption: Potential inhibition of cell cycle progression by N-(2-nitrophenyl)pyridin-4-amine.
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Potential Antimicrobial and Antioxidant Activity
Derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine have shown

moderate antimicrobial and good antioxidant activities.[3] This suggests that N-(2-
nitrophenyl)pyridin-4-amine may also possess these properties.

Antimicrobial Activity
The antimicrobial activity of related compounds has been observed against various bacterial

and fungal strains. The exact mechanism of action is not fully elucidated but may involve the

disruption of microbial cellular processes.

Compound/Analog Organism
Zone of Inhibition
(mm)

Reference

4b E. coli 12 [3]

4b S. aureus 14 [3]

4c E. coli 14 [3]

4c S. aureus 15 [3]

4e E. coli 13 [3]

4e S. aureus 13 [3]

Streptomycin

(Standard)
E. coli 22 [3]

Streptomycin

(Standard)
S. aureus 24 [3]

Antioxidant Activity
The antioxidant potential of similar compounds has been evaluated using the DPPH (2,2-

diphenyl-1-picrylhydrazyl) radical scavenging assay.[3] This activity is attributed to the ability of

the molecule to donate a hydrogen atom or an electron to neutralize free radicals.

Experimental Protocols
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In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the in vitro inhibitory activity of a test

compound against a target kinase.

1. Materials:

Purified recombinant kinase

Kinase-specific substrate (peptide or protein)

ATP (Adenosine triphosphate)

Test compound (e.g., N-(2-nitrophenyl)pyridin-4-amine) dissolved in DMSO

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or radiolabeled [γ-³²P]ATP)

Microplate reader (luminescence, fluorescence, or scintillation counter)

2. Procedure:

Prepare serial dilutions of the test compound in DMSO.

In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

Initiate the kinase reaction by adding ATP.

Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a

specified time (e.g., 60 minutes).

Stop the reaction (if necessary, e.g., by adding a stop solution).

Add the detection reagent according to the manufacturer's instructions.

Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
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Calculate the percentage of kinase inhibition for each compound concentration relative to a

DMSO control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

compound concentration and fitting the data to a dose-response curve.
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Caption: General workflow for an in vitro kinase inhibition assay.
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Antimicrobial Susceptibility Testing (Agar Disc Diffusion
Method)
This protocol outlines a standard method for assessing the antimicrobial activity of a

compound.

1. Materials:

Test compound dissolved in a suitable solvent (e.g., DMSO)

Bacterial or fungal strains

Nutrient agar plates

Sterile filter paper discs

Standard antibiotic discs (positive control)

Solvent-only discs (negative control)

Incubator

2. Procedure:

Prepare a standardized inoculum of the microbial strain.

Evenly spread the inoculum onto the surface of the nutrient agar plates.

Impregnate sterile filter paper discs with a known concentration of the test compound.

Place the impregnated discs, along with positive and negative control discs, onto the

inoculated agar plates.

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

Measure the diameter of the zone of inhibition (the clear area around the disc where

microbial growth is inhibited) in millimeters.
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Conclusion
While direct experimental evidence for the biological activity of N-(2-nitrophenyl)pyridin-4-
amine is currently lacking, the extensive research on its structural analogs provides a strong

foundation for predicting its potential therapeutic targets. The primary area of promise appears

to be in oncology, with potential activity as a kinase inhibitor targeting key regulators of the cell

cycle such as Aurora kinases and CDKs. Furthermore, the possibility of antimicrobial and

antioxidant effects should not be overlooked. The experimental protocols provided in this guide

offer a starting point for the biological evaluation of N-(2-nitrophenyl)pyridin-4-amine to

validate these potential therapeutic applications. Further research, including synthesis, in vitro

screening, and structure-activity relationship studies, is warranted to fully elucidate the

therapeutic potential of this compound.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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